(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-benzylidenepropanehydrazide
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Overview
Description
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-benzylidenepropanehydrazide is a compound that features a benzimidazole moiety linked to a benzylidenepropanehydrazide structure. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-benzylidenepropanehydrazide typically involves the condensation of benzimidazole derivatives with benzylidenepropanehydrazide under specific reaction conditions. The process may include:
Starting Materials: Benzimidazole, benzaldehyde, and hydrazine derivatives.
Reaction Conditions: The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation reaction.
Purification: The product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-benzylidenepropanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully hydrogenated derivatives.
Scientific Research Applications
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-benzylidenepropanehydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of benzimidazole derivatives.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-benzylidenepropanehydrazide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to:
Inhibit Enzymes: They can inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division.
Disrupt Cellular Processes: They may interfere with cellular processes such as protein synthesis and signal transduction pathways.
Induce Apoptosis: Some derivatives can induce programmed cell death (apoptosis) in cancer cells by activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a benzimidazole core.
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Metronidazole: An antibiotic and antiprotozoal medication.
Uniqueness
(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-benzylidenepropanehydrazide is unique due to its specific structure, which combines the benzimidazole moiety with a benzylidenepropanehydrazide group. This unique structure may confer distinct biological activities and therapeutic potential compared to other benzimidazole derivatives.
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-benzylideneamino]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(20-19-12-14-6-2-1-3-7-14)10-11-21-13-18-15-8-4-5-9-16(15)21/h1-9,12-13H,10-11H2,(H,20,22)/b19-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMAYUILEUVBEY-XDHOZWIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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